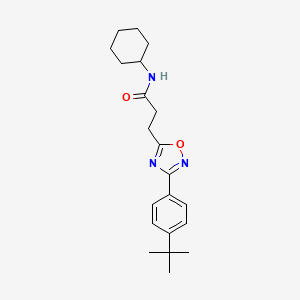
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the oxadiazole family of compounds and has been synthesized using different methods.
Mechanism of Action
The exact mechanism of action of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide is not yet fully understood. However, it is believed to act on the GABAergic system, which is responsible for inhibitory neurotransmission in the brain. It is thought to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced excitability.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. It has also been found to reduce the levels of glutamate, which is responsible for excitatory neurotransmission. Additionally, it has been shown to modulate the activity of voltage-gated ion channels, which play a crucial role in neuronal excitability.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide in lab experiments is its high potency and selectivity. It has been shown to exhibit potent anticonvulsant and anxiolytic effects at low doses, making it an ideal candidate for studying the GABAergic system. However, one of the limitations of using this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide. One of the most promising areas of research is its potential as a neuroprotective agent in various neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Furthermore, studies on its pharmacokinetics and toxicity are necessary to determine its safety and efficacy for human use.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in scientific research. Its high potency and selectivity make it an ideal candidate for studying the GABAergic system and its potential applications in various neurological disorders. However, further research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity.
Synthesis Methods
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide can be synthesized using different methods. One of the most commonly used methods involves the reaction of tert-butyl 4-(2-aminoethyl)benzoate with cyclohexyl isocyanate, followed by cyclization with triphosgene and N-cyclohexylpropanamide. This method yields a high purity product with a good yield.
Scientific Research Applications
The potential applications of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-cyclohexylpropanamide in scientific research are vast. It has been found to exhibit potent anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been studied for its potential as a neuroprotective agent in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-21(2,3)16-11-9-15(10-12-16)20-23-19(26-24-20)14-13-18(25)22-17-7-5-4-6-8-17/h9-12,17H,4-8,13-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABAUODFXYTVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

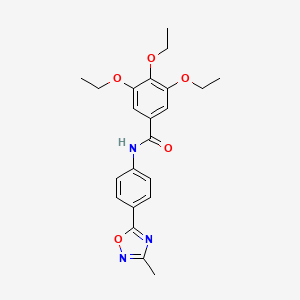
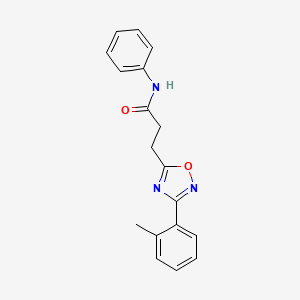

![1-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B7699846.png)
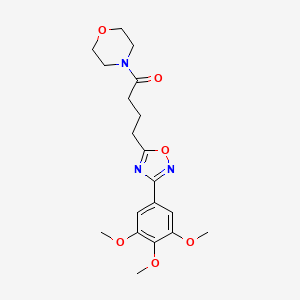

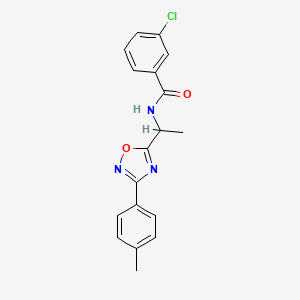

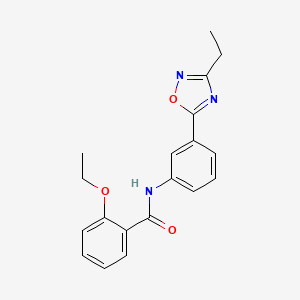

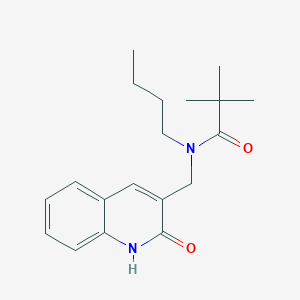
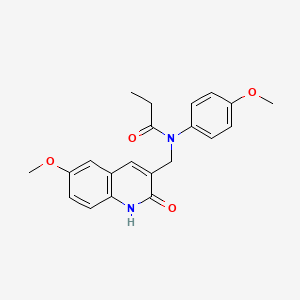
![N-{5-[(4-carbamoylphenyl)sulfamoyl]-2-methoxyphenyl}-2,4-dichlorobenzamide](/img/structure/B7699924.png)
